Dehydroevodiamine

Catalog No.
S635560
CAS No.
67909-49-3
M.F
C19H15N3O
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroevodiamine

CAS Number

67909-49-3

Product Name

Dehydroevodiamine

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3

InChI Key

VXHNSVKJHXSKKM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3

Synonyms

dehydroevodiamine, dehydroevodiamine chloride

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3

Potential Neuroprotective Effects

Several studies have explored the potential of DE to protect neurons from damage and death.

  • In vitro studies

    DE has been shown to exhibit neuroprotective effects in cell cultures by:

    • Reducing oxidative stress: DE may act as an antioxidant, scavenging free radicals that can damage neurons [].
    • Inhibiting inflammation: DE might possess anti-inflammatory properties, potentially reducing neuroinflammation associated with various neurological disorders [].
    • Promoting the survival of neurons: Studies suggest DE can promote the survival of nerve cells exposed to toxic insults [].
  • In vivo studies

    Animal studies have demonstrated that DE administration may:

    • Improve learning and memory: In animal models of Alzheimer's disease, DE treatment has been shown to improve cognitive function and memory performance [].
    • Reduce neurodegeneration: DE might offer protection against neurodegeneration in models of Parkinson's disease [].

Dehydroevodiamine is a quinazoline alkaloid primarily extracted from the fruit of Evodia rutaecarpa, a plant known for its traditional medicinal uses. This compound has garnered significant attention due to its potential therapeutic properties, particularly in neuroprotection and anti-inflammatory effects. Dehydroevodiamine is characterized by its white crystalline form and exhibits solubility in various organic solvents including methanol and dimethyl sulfoxide. Its structural uniqueness lies in the presence of specific substituents at the N-14 atom, which differentiates it from other alkaloids derived from the same source, such as evodiamine and rutaecarpine .

Dehydroevodiamine undergoes various chemical transformations, particularly in acidic environments. For instance, it can be converted into different hydrochloride salts through recrystallization processes. Notably, dehydroevodiamine hydrochloride can exist in multiple hydrated forms, which have distinct physicochemical properties. These transformations are influenced by factors such as temperature and solvent interactions, which play a critical role in determining the stability and solubility of the compound .

The biological activities of dehydroevodiamine are extensive. It has been shown to exhibit significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2 in murine macrophage cells. Additionally, dehydroevodiamine demonstrates neuroprotective properties, notably improving memory deficits in Alzheimer's disease models by stabilizing synaptic function and reducing amyloid-beta aggregation . Furthermore, it has been reported to have anti-arrhythmic effects through modulation of sodium and calcium ion currents .

Synthesis of dehydroevodiamine typically involves extraction from Evodia rutaecarpa followed by purification processes such as liquid chromatography. A notable method includes a scalable procedure that allows for the selective removal of dehydroevodiamine from crude extracts of the plant. This method not only enhances yield but also ensures the compound's purity for further pharmacological studies . Additionally, recrystallization techniques have been employed to obtain various solid forms of dehydroevodiamine hydrochloride, enhancing its stability and bioavailability .

Dehydroevodiamine has several potential applications in medicine, particularly in treating neurodegenerative diseases like Alzheimer's disease due to its cognitive-enhancing properties. Furthermore, its anti-inflammatory capabilities suggest potential use in managing conditions associated with chronic inflammation. The compound's ability to modulate key metabolic pathways also indicates a role in cancer therapy by inhibiting glycolysis-related enzymes .

Studies have demonstrated that dehydroevodiamine interacts with several biological targets, notably acetylcholinesterase, where it exhibits a high binding affinity that may contribute to its cognitive-enhancing effects. Additionally, research indicates that dehydroevodiamine can inhibit key enzymes involved in inflammatory responses and metabolic pathways, further highlighting its multifaceted interactions within biological systems .

Dehydroevodiamine shares structural similarities with other alkaloids derived from Evodia rutaecarpa, such as evodiamine and rutaecarpine. The following table summarizes these compounds:

CompoundStructure CharacteristicsBiological ActivityUnique Features
DehydroevodiamineQuinazoline core with N-14 substituentNeuroprotective, anti-inflammatoryHigh binding affinity for acetylcholinesterase
EvodiamineSimilar core with different substituentsAnti-obesity, analgesicKnown for thermogenic effects
RutaecarpineDifferent N-14 substituentAntimicrobial, anti-cancerExhibits unique antimicrobial properties

Dehydroevodiamine is unique due to its specific pharmacological profile that emphasizes cognitive enhancement and neuroprotection compared to its analogs. Its ability to modulate neurotransmitter systems distinguishes it from evodiamine and rutaecarpine, making it a candidate for further therapeutic exploration in neurodegenerative diseases .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

301.121512110 g/mol

Monoisotopic Mass

301.121512110 g/mol

Heavy Atom Count

23

UNII

8NT3HW64V9

Related CAS

75853-60-0 (chloride)

Dates

Modify: 2023-08-15

Explore Compound Types